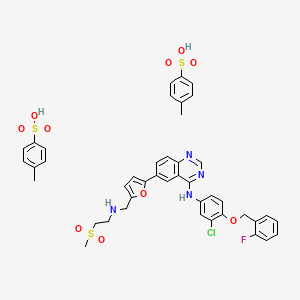
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide is an organic compound with the molecular formula C14H11ClFNO and a molecular weight of 263.695 g/mol It is a benzamide derivative characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring
Méthodes De Préparation
The synthesis of 2-chloro-N-(2-fluoro-5-methylphenyl)benzamide typically involves the reaction of 2-fluoro-5-methylaniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-fluoro-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparaison Avec Des Composés Similaires
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide can be compared with other benzamide derivatives, such as:
2-chloro-N-(2-fluoro-5-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2-chloro-N-(2-fluoro-5-methylphenyl)benzenesulfonamide: Contains a sulfonamide group, which may confer different chemical and biological properties.
2-chloro-N-(2-fluoro-5-methylphenyl)benzylamine: Features a benzylamine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11ClFNO |
|---|---|
Poids moléculaire |
263.69 g/mol |
Nom IUPAC |
2-chloro-N-(2-fluoro-5-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11ClFNO/c1-9-6-7-12(16)13(8-9)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18) |
Clé InChI |
XTQVVPDNYGIJLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(difluoromethoxy)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13366340.png)
![6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366343.png)
![4-iodo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B13366350.png)
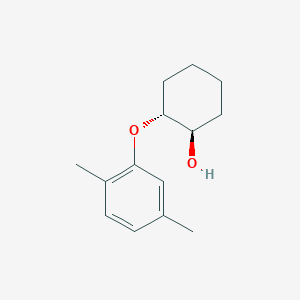
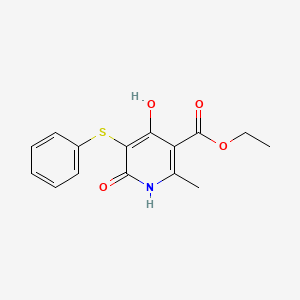
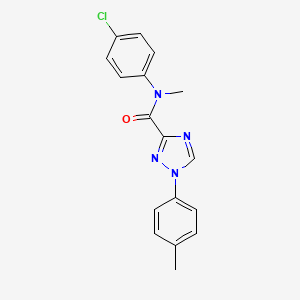
![Ethyl 3-(1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-4-cyano-1H-pyrazol-5-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylate](/img/structure/B13366379.png)
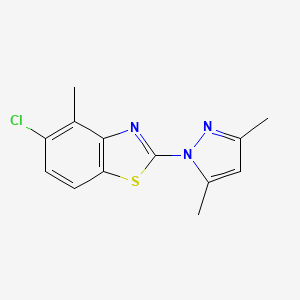
![7-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B13366392.png)
![4-[(4-chlorophenyl)sulfinyl]-5-hydroxy-6-phenyl-3(2H)-pyridazinone](/img/structure/B13366393.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B13366401.png)
